molecular formula C27H37ClN2O5 B601730 Ivabradine R-Isomer HCl CAS No. 148849-68-7

Ivabradine R-Isomer HCl

Cat. No.: B601730
CAS No.: 148849-68-7
M. Wt: 505.06
InChI Key:
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Description

Ivabradine R-Isomer HCl, also known as Ivabradine, is a medication used to reduce the risk of hospitalization for worsening heart failure in adult patients with stable, symptomatic chronic heart failure . It is a novel heart rate lowering medicine for the symptomatic management of stable angina pectoralis and symptomatic chronic heart failure .


Synthesis Analysis

The synthesis of this compound has been described in the patent US7176197B2 . The process involves the synthesis of ivabradine of formula (I), addition salts thereof with a pharmaceutically acceptable acid, and hydrates thereof. The synthesis process allows ivabradine salts to be obtained in a single step starting from a salt of the compound of formula (II), in a very good yield .


Molecular Structure Analysis

The molecular formula of this compound is C27 H36 N2 O5 . Cl H . Its molecular weight is 505.05 .


Chemical Reactions Analysis

Ivabradine acts by selectively inhibiting the “funny” channel pacemaker current (If) in the sinoatrial node in a dose-dependent fashion, resulting in a lower heart rate and thus more blood to flow to the myocardium .


Physical and Chemical Properties Analysis

The molecular formula of this compound is C27 H36 N2 O5 . Cl H . Its molecular weight is 505.05 .

Scientific Research Applications

  • Inhibition of Cardiac Pacemaker Channels : Ivabradine selectively inhibits the hyperpolarization-activated cyclic nucleotide-gated (HCN) channels, particularly affecting the HCN4 channel isoform, which is predominant in human sinoatrial nodes. This action leads to a reduction in pacemaker activity and heart rate without significant side effects (Thollon et al., 2007); (Bucchi et al., 2006).

  • Analgesic Effects in Pain Management : Ivabradine demonstrates effectiveness as an analgesic in conditions of inflammatory and neuropathic pain. This is attributed to its ability to block HCN channels in peripheral sensory neurons, reducing the firing frequency of nociceptive sensory neurons (Young et al., 2014).

  • Interaction with hERG Potassium Channels : Research indicates that Ivabradine can interact with KCNH2-encoded human Ether‐à‐go‐go–Related Gene (hERG) potassium channels, influencing ventricular repolarization and susceptibility to arrhythmia. This interaction may have implications for drug design and clinical use (Melgari et al., 2015).

  • Preservation of Dynamic Sympathetic Control of Heart Rate : Ivabradine preserves the dynamic sympathetic control of heart rate, even while inducing significant bradycardia. This property may contribute to its beneficial effects in clinical applications, particularly in cardiovascular disease (Kawada et al., 2018).

  • Effects on Atrial Electrical Remodeling : Studies on canines show that ivabradine affects atrial electrical remodeling, which has implications for its use in treating atrial fibrillation. The exact effects on proarrhythmic and antiarrhythmic actions require further exploration (Fan et al., 2017).

  • Impact on Retinal Morphology and Function : Ivabradine does not significantly affect retinal morphology and function, suggesting its safety in terms of visual effects. This is particularly relevant given its use in patients with retinitis pigmentosa (Della Santina et al., 2010).

Mechanism of Action

Target of Action

The primary target of Ivabradine R-Isomer Hydrochloride is the hyperpolarization-activated cyclic nucleotide-gated (HCN) channel, specifically the “funny” channel pacemaker current (If) in the sinoatrial node of the heart .

Mode of Action

Ivabradine R-Isomer Hydrochloride acts by selectively inhibiting the “funny” channel pacemaker current (If) in the sinoatrial node in a dose-dependent manner . This inhibition results in a lower heart rate, allowing more blood to flow to the myocardium .

Biochemical Pathways

The “funny” channels (If) open during repolarization and close during depolarization, making Ivabradine’s activity dependent on heart rate or the closing and opening of the channels . Therefore, Ivabradine exhibits use-dependence and is more pharmacologically active at higher heart rates .

Pharmacokinetics

Ivabradine is metabolized by Cytochrome P450 3A4 (CYP3A4) only and it is a very weak inhibitor of this cytochrome . The funny channels (If) open during repolarization and close during depolarization, making Ivabradine’s activity dependent on heart rate or the closing and opening of the channels . Therefore, Ivabradine exhibits use-dependence and is more pharmacologically active at higher heart rates .

Result of Action

The selective inhibition of the If channels by Ivabradine R-Isomer Hydrochloride results in a lower heart rate, thus allowing more blood to flow to the myocardium . This leads to a reduction in the risk of hospitalization for worsening heart failure in adult patients with stable, symptomatic chronic heart failure .

Action Environment

The action of Ivabradine R-Isomer Hydrochloride is influenced by the patient’s heart rate. The drug is more pharmacologically active at higher heart rates . It is also important to note that the drug’s efficacy can be influenced by the presence of other medications, particularly those that inhibit or induce CYP3A4 .

Safety and Hazards

The safety data sheet for Ivabradine R-Isomer HCl recommends avoiding dust formation, breathing mist, gas or vapours, and contacting with skin and eye . It also suggests using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, evacuating personnel to safe areas, and keeping people away from and upwind of spill/leak .

Biochemical Analysis

Biochemical Properties

Ivabradine R-Isomer HCl interacts with the hyperpolarization-activated cyclic nucleotide-gated (HCN) channels, specifically inhibiting the pacemaker If current in a dose-dependent manner . This interaction slows the diastolic depolarization slope of sinoatrial node cells, reducing heart rate .

Cellular Effects

The primary cellular effect of this compound is the reduction of heart rate without affecting myocardial contractility or vascular tone . It targets the sinoatrial node and reduces heart rate in a use-dependent manner . This can lead to enhanced diastolic filling, stroke volume, and coronary perfusion time .

Molecular Mechanism

This compound exerts its effects at the molecular level by selectively inhibiting the If current in the sinoatrial node . It binds to the intracellular binding site within the HCN channel, inhibiting cation movement, which leads to a slowing of the heart rate through a reduction in the slope of the depolarization phase of the action potential .

Dosage Effects in Animal Models

This compound has shown to have suppressive effects on cardiac remodeling in animal models of cardiac remodeling and heart failure . It reduces myocardial fibrosis, apoptosis, inflammation, and oxidative stress, as well as increases autophagy .

Metabolic Pathways

It is known to modulate myocardial calcium homeostasis, neurohumoral systems, and energy metabolism .

Transport and Distribution

It is known that Ivabradine is a use-dependent inhibitor targeting the sinoatrial node .

Subcellular Localization

It is known that Ivabradine specifically binds to the intracellular binding site within the HCN channel .

Properties

IUPAC Name

3-[3-[[(7R)-3,4-dimethoxy-7-bicyclo[4.2.0]octa-1,3,5-trienyl]methyl-methylamino]propyl]-7,8-dimethoxy-2,5-dihydro-1H-3-benzazepin-4-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H36N2O5.ClH/c1-28(17-21-11-20-14-25(33-4)26(34-5)16-22(20)21)8-6-9-29-10-7-18-12-23(31-2)24(32-3)13-19(18)15-27(29)30;/h12-14,16,21H,6-11,15,17H2,1-5H3;1H/t21-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLUKNZUABFFNQS-BOXHHOBZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCCN1CCC2=CC(=C(C=C2CC1=O)OC)OC)CC3CC4=CC(=C(C=C34)OC)OC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(CCCN1CCC2=CC(=C(C=C2CC1=O)OC)OC)C[C@@H]3CC4=CC(=C(C=C34)OC)OC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H37ClN2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

505.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

148849-68-7
Record name 2H-3-Benzazepin-2-one, 3-[3-[[[(7R)-3,4-dimethoxybicyclo[4.2.0]octa-1,3,5-trien-7-yl]methyl]methylamino]propyl]-1,3,4,5-tetrahydro-7,8-dimethoxy-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=148849-68-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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